2-(1-Methylazepan-4-yl)aceticacidhydrochloride
Description
2-(1-Methylazepan-4-yl)acetic acid hydrochloride is a heterocyclic organic compound comprising a seven-membered azepane ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. This structure enhances solubility and stability, making it valuable in pharmaceutical synthesis. Notably, it serves as a key intermediate in the production of azelastine hydrochloride, a potent antihistamine used to treat allergic rhinitis and asthma . Its molecular formula is C₉H₁₈ClNO₂ (molecular weight: 207.7 g/mol), with the hydrochloride salt contributing to its high aqueous solubility.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-(1-methylazepan-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-5-2-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI Key |
UCQMULKZVKMWQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride typically involves the reaction of 1-methylazepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylazepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylazepan-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 2-(1-Methylazepan-4-yl)acetic acid hydrochloride, differing primarily in their heterocyclic cores or substituents. These differences influence physicochemical properties, bioavailability, and applications.
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Heterocycle | Ring Size | Key Substituents | Solubility (HCl Salt) | pKa (Theoretical) |
|---|---|---|---|---|---|---|
| 2-(1-Methylazepan-4-yl)acetic acid HCl | C₉H₁₈ClNO₂ | Azepane | 7-member | Methyl, acetic acid | High | ~3.5 (carboxylic acid) |
| 2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl | C₁₃H₁₈ClNO₂ | Piperidine | 6-member | Phenyl, acetic acid | Moderate | ~4.1 |
| 2-(Morpholin-4-yl)acetic acid HCl | C₆H₁₂ClNO₃ | Morpholine | 6-member | Acetic acid, oxygen atom | High | ~2.8 |
| Imidazole-4-acetic acid HCl | C₅H₇ClN₂O₂ | Imidazole | 5-member | Acetic acid | High | ~4.5 |
Key Observations:
- Polarity : The morpholine derivative’s oxygen atom increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
- Acidity : The carboxylic acid pKa varies with heterocycle electronic effects. Morpholine’s electron-withdrawing oxygen lowers the pKa, while imidazole’s aromaticity raises it .
2-(1-Methylazepan-4-yl)acetic Acid Hydrochloride
- Role in Azelastine Hydrochloride : This compound is a critical intermediate in synthesizing azelastine hydrochloride (C₂₂H₂₅Cl₂N₃O, MW: 418.36 g/mol), a histamine H₁-receptor antagonist. Azelastine’s bitter taste, attributed to its azepane-acetic acid moiety, was quantified in Dictyostelium assays (IC₅₀: ~100 µM), correlating with human taste perception .
2-(4-(Piperidin-4-yl)phenyl)acetic Acid Hydrochloride
- Applications : Used in synthesizing kinase inhibitors and GPCR-targeted drugs. The phenyl group enhances lipophilicity, improving blood-brain barrier penetration .
2-(Morpholin-4-yl)acetic Acid Hydrochloride
- Bioisosteric Utility: The morpholine ring serves as a non-classical bioisostere for piperazine, optimizing pharmacokinetics in antiviral and anticancer agents .
Imidazole-4-acetic Acid Hydrochloride
Research Findings and Comparative Data
Bitter Taste Assay ()
Azelastine hydrochloride, containing the target compound’s azepane-acetic acid structure, exhibited potent bitter taste responses in Dictyostelium (IC₅₀: ~100 µM), comparable to quinine hydrochloride. This suggests that the azepane-acetic acid motif contributes significantly to bitter taste liability, a critical factor in drug formulation .
Solubility and Stability
- The hydrochloride salts of azepane and morpholine derivatives show superior aqueous solubility (>50 mg/mL) compared to piperidine analogs (~20 mg/mL), attributed to ionic interactions and polar heteroatoms .
- Stability studies indicate that the 7-membered azepane ring undergoes slower hydrolysis than 5-membered imidazole under acidic conditions, enhancing shelf-life in pharmaceutical formulations .
Biological Activity
2-(1-Methylazepan-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its azepane ring structure, which contributes to its biological activity. The presence of a methyl group at the 1-position and an acetic acid moiety enhances its solubility and interaction with biological targets.
The biological activity of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride is primarily associated with its ability to interact with various signaling pathways, particularly those involved in cell proliferation and survival.
Key Mechanisms:
- ERK/MAPK Pathway Inhibition : This compound may inhibit the ERK (extracellular-signal regulated kinase) pathway, which is crucial for cell growth and differentiation. Overactivation of this pathway is often linked to cancer .
- Serine/Threonine Kinase Inhibition : It has been suggested that compounds similar to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride can act as selective inhibitors of serine/threonine kinases, which are vital in regulating various cellular processes .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The inhibition of the ERK pathway suggests potential use in treating hyperproliferative diseases such as cancer. Studies have shown that targeting this pathway can be effective against multiple tumor types .
- Anti-inflammatory Effects : Inhibition of the ERK signaling pathway also presents opportunities for treating inflammatory conditions, as this pathway is implicated in mediating inflammatory responses .
Case Studies
Several studies have documented the effects of compounds related to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
